N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide
Description
N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide is a halogenated benzamide derivative featuring a complex substitution pattern. The molecule consists of a benzamide core substituted with hydroxyl (-OH) and chlorine (Cl) groups at positions 2 and 5, respectively. The aryl amine moiety is substituted with bromine (Br) at position 2 and a trifluoromethoxy (-OCF₃) group at position 2.
Properties
CAS No. |
634186-68-8 |
|---|---|
Molecular Formula |
C14H8BrClF3NO3 |
Molecular Weight |
410.57 g/mol |
IUPAC Name |
N-[2-bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8BrClF3NO3/c15-10-6-8(23-14(17,18)19)2-3-11(10)20-13(22)9-5-7(16)1-4-12(9)21/h1-6,21H,(H,20,22) |
InChI Key |
ZDHREULDTLSOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-4-(trifluoromethoxy)aniline with 5-chloro-2-hydroxybenzoic acid under specific conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and triggering biochemical and physiological responses. Detailed studies are required to fully elucidate the molecular mechanisms underlying its effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Halogen Diversity : The target compound uniquely combines Br, Cl, and OCF₃ groups, whereas analogs like and prioritize fluoro or methylphenyl substitutions. The trifluoromethoxy group in the target compound enhances metabolic stability compared to simpler alkoxy groups .
Thiazole vs. Benzamide Core : Compounds and replace the benzamide’s aryl amine with a thiazole ring, altering electronic properties and bioavailability. Thiazole-containing analogs may exhibit improved binding to sulfur-rich active sites in enzymes .
Positional Effects: The 2-hydroxy group in the target compound and facilitates hydrogen bonding, unlike the 2-cyanomethoxy group in , which introduces steric bulk and reduces polarity.
Biological Activity
N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide, also known by its CAS number 634186-68-8, is a compound that has garnered attention for its potential biological activity, particularly in the context of antimicrobial properties. This article delves into the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H8BrClF3NO. The structure consists of a benzamide core with various substituents that contribute to its biological activity. The presence of bromine, chlorine, and trifluoromethoxy groups is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).
Key Findings from Research
- Minimum Inhibitory Concentration (MIC) :
- Cytotoxicity :
- Biofilm Reduction :
Comparative Analysis of Antibacterial Activity
| Compound | MIC (µg/mL) | Activity Against MRSA | Activity Against VRSA | Selectivity Index |
|---|---|---|---|---|
| This compound | 0.031 - 0.062 | Yes | Yes | >10 |
| Methicillin | 1 - 64 | Yes | No | <1 |
| Vancomycin | 0.5 - 4 | Yes | Yes | <1 |
The mechanism through which this compound exerts its antibacterial effects involves disruption of bacterial cell wall synthesis and interference with biofilm formation. Comparative time-kill studies indicated that the compound exhibits concentration-dependent bactericidal activity similar to vancomycin, effectively reducing bacterial counts over time without regrowth .
Case Studies and Literature Review
A study published in Antibiotics explored the synthesis and evaluation of various trifluoromethyl-substituted salicylanilide derivatives, including this compound. The research emphasized the compound's superior activity against drug-resistant strains and its potential for further development as an anti-staphylococcal therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
